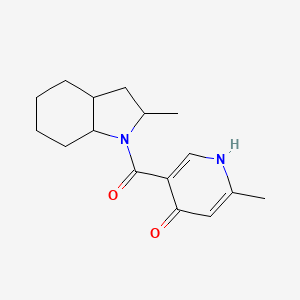![molecular formula C20H19N3O3 B7585604 [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7585604.png)
[2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and drug discovery. This compound is a novel small molecule that has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone is not fully understood. However, it has been shown to interact with specific targets in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone has significant effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone in lab experiments include its high purity, stability, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and development of [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone. These include its potential use as a therapeutic agent for various diseases, its use as a fluorescent probe in biochemical assays, and its potential use in drug discovery and development. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone is a novel chemical compound that has shown promising results in various scientific studies. Its potential applications in various fields such as pharmacology, medicinal chemistry, and drug discovery make it a valuable candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
Métodos De Síntesis
The synthesis of [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone involves the reaction of 2-(phenoxymethyl)pyrrolidine and 3-pyridin-2-yl-1,2-oxazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
The chemical compound [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone has been extensively studied for its potential applications in various scientific fields. It has been shown to have significant pharmacological properties, making it a potential candidate for drug discovery and development. Additionally, it has been studied for its potential use as a fluorescent probe in biochemical assays.
Propiedades
IUPAC Name |
[2-(phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(19-13-18(22-26-19)17-10-4-5-11-21-17)23-12-6-7-15(23)14-25-16-8-2-1-3-9-16/h1-5,8-11,13,15H,6-7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICVTFMNGMIUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NO2)C3=CC=CC=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B7585547.png)
![7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B7585549.png)




![Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7585608.png)


![Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7585624.png)

